molecular formula C13H12N2O4 B4873601 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-OXOPROPYL)ACETAMIDE

2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-OXOPROPYL)ACETAMIDE

Cat. No.: B4873601
M. Wt: 260.24 g/mol
InChI Key: JAQSRADGGOXONB-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-oxopropyl)acetamide is a phthalimide-derived compound characterized by a 1,3-dioxoisoindole core linked to an acetamide group substituted with a 2-oxopropyl chain. This structure confers unique physicochemical properties, including enhanced solubility and reactivity due to the ketone group in the oxopropyl moiety.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-oxopropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8(16)6-14-11(17)7-15-12(18)9-4-2-3-5-10(9)13(15)19/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQSRADGGOXONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-oxopropyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-oxopropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized isoindole derivatives, while reduction can produce partially or fully reduced compounds with different functional groups.

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-oxopropyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-oxopropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and modulating various biological pathways. The specific pathways involved depend on the functional groups present and the overall structure of the compound.

Comparison with Similar Compounds

The compound is compared to structurally related isoindoline and acetamide derivatives to highlight differences in functional groups, biological activity, and applications.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Substituents Core Structure
Target Compound C₁₄H₁₃N₃O₅ 1,3-Dioxoisoindol-2-yl, N-(2-oxopropyl)acetamide Phthalimide-acetamide
N-[(1,3-Dioxo-octahydro-1H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide () C₁₈H₂₂N₂O₄ Octahydro-isoindole dione, methoxyphenyl-acetamide Saturated isoindoline
N-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindol-5-yl]-2-(thiophen-2-yl)acetamide () C₂₂H₁₈N₂O₃S 2,3-Dimethylphenyl, thiophene-acetamide Phthalimide-thiophene
N-(4-Chlorobenzyl)-2-[(1,3-dioxo-isoindol-2-yl)oxy]acetamide () C₁₇H₁₃ClN₂O₄ 4-Chlorobenzyl, ether-linked isoindole Phthalimide-ether

Key Observations :

  • The target compound’s 2-oxopropyl group introduces a reactive ketone, distinguishing it from methoxy, thiophene, or chlorobenzyl substituents in analogs. This group may enhance hydrogen bonding or metabolic stability .

Key Observations :

  • The target compound’s lack of nitrate esters (cf. ) may reduce mutagenic risk, a critical advantage in drug design .

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